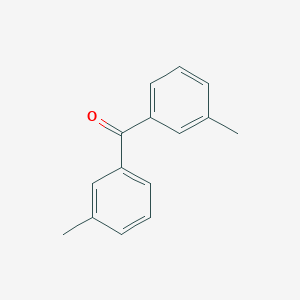

Bis(3-methylphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXDIDXEMHMPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182742 | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2852-68-8 | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(3-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Bis 3 Methylphenyl Methanone and Its Derivatives

Catalytic Approaches to Carbonyl Formation

The formation of the carbonyl group in bis(3-methylphenyl)methanone is often achieved through catalytic methods that enhance efficiency and selectivity. The Friedel-Crafts acylation remains a fundamental approach, while newer catalytic systems offer milder conditions and broader substrate compatibility.

Mechanistic Elucidation of Friedel-Crafts Acylation for this compound Synthesis

The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, is a classic method for forming aryl ketones. sigmaaldrich.com The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation proceeds through several key steps: numberanalytics.commasterorganicchemistry.com

Formation of the Acylium Ion: The Lewis acid catalyst, like AlCl₃, coordinates to the halogen of the acyl chloride. This coordination makes the halogen a better leaving group. masterorganicchemistry.com

Generation of the Electrophile: The bond between the carbon and the halogen cleaves, resulting in the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: The aromatic ring, in this case, toluene (B28343) (methylbenzene), attacks the electrophilic acylium ion. This step forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, often the AlCl₄⁻ complex formed in the initial step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product, this compound. masterorganicchemistry.com

A significant advantage of the Friedel-Crafts acylation is the lack of carbocation rearrangements, which can be a problem in Friedel-Crafts alkylations. masterorganicchemistry.com The acylium ion is sufficiently stable and does not rearrange.

Investigation of Alternative Lewis Acid Catalyzed and Organocatalytic Routes

While traditional Lewis acids like AlCl₃ are effective, research has focused on developing more environmentally friendly and reusable catalysts.

Alternative Lewis Acid Catalysts:

Iron Catalysis: Iron-based catalysts, such as Fe(PMe₃)₄, have been used for the alkylation of alkyl-aryl ketones with olefins under neat conditions. rsc.org While this is an alkylation, it highlights the potential of iron catalysts in C-H functionalization of ketones.

Boron Trifluoride: A method using boron trifluoride diethyl etherate as a catalyst for the reaction of substituted benzoic acids with resorcinol (B1680541) derivatives has been developed for synthesizing benzophenone (B1666685) derivatives. This solvent-free, one-step synthesis offers high yields (over 90%) and produces water as the only byproduct, leading to high atom economy. google.com

Indium and Erbium Trifilates: Indium triflate in an ionic liquid has been shown to be an efficient catalyst for the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com Erbium trifluoromethanesulfonate (B1224126) has also been reported as a good catalyst for microwave-assisted Friedel-Crafts acylation of arenes with electron-donating substituents. sigmaaldrich.com

Heteropoly Acids: Phosphotungstic acid (PTA) encapsulated in a metal-organic framework (MOF) has been used as a reusable catalyst for the Friedel-Crafts acylation of phenols. nih.gov

Organocatalytic Routes:

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. Chiral secondary amines, such as imidazolidinones, can activate enals to react with dienes via iminium ion formation in Diels-Alder reactions. acs.org While not a direct synthesis of this compound, this demonstrates the principle of activating carbonyl precursors for C-C bond formation. The development of organocatalytic methods for Friedel-Crafts-type reactions is an active area of research, with chiral Brønsted acids showing promise in the asymmetric Friedel-Crafts reaction of unactivated aromatic compounds. rsc.org

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Stereoselective methods allow for the preparation of a single enantiomer of a chiral compound, which can have significantly different biological activity compared to its mirror image.

For this compound analogs, chirality can be introduced by several means, such as the presence of a stereocenter in one of the methylphenyl groups or through the creation of atropisomerism if rotation around the aryl-carbonyl bond is restricted.

Strategies for Stereoselective Synthesis:

Chiral Auxiliaries: A common strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, menthol (B31143) has been used as a chiral auxiliary in the diastereoselective preparation of sulfinates. nih.gov

Chiral Catalysts: The use of chiral catalysts is a more elegant and atom-economical approach. These catalysts can be metal-based or organocatalysts. For instance, chiral ligands can be used in transition metal-catalyzed reactions to induce enantioselectivity. Monoterpene-based aminodiols have been shown to be effective chiral auxiliaries and ligands in a variety of stereoselective transformations. mdpi.com

Substrate-Controlled Diastereoselection: If a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection.

While specific examples for the stereoselective synthesis of chiral this compound analogs are not abundant in the provided search results, the principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are well-established and could be applied to this target molecule. acs.orgnih.govrsc.org

Green Chemistry Strategies in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk This is achieved by following a set of twelve principles, including waste prevention, atom economy, and the use of safer solvents and catalysts. core.ac.ukimist.ma

"On-Water" Synthesis and Solvent-Free Reaction Design

"On-Water" Synthesis:

Performing organic reactions in water as a solvent is highly desirable from a green chemistry perspective. Water is non-toxic, non-flammable, and inexpensive. A Pd(II)-catalyzed protocol for the synthesis of aryl ketones from arylboronic acids and nitriles in water has been developed. rsc.org This method demonstrates excellent functional group tolerance and provides moderate to excellent yields. rsc.org Another example is the synthesis of bis(3-indolyl)methanes "on-water" from indoles and aromatic aldehydes. tandfonline.comtandfonline.com In some cases, the reaction proceeds without any external catalyst. tandfonline.comtandfonline.com

Solvent-Free Reaction Design:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which are often volatile organic compounds (VOCs). These reactions can be promoted by grinding the reactants together or by using microwave irradiation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com The synthesis of 1,3,5-triarylpentane-1,5-diones has been achieved via a solvent-free Michael addition of aryl methyl ketones with chalcones using silica (B1680970) gel under microwave irradiation. scielo.org.mx

Catalyst-Free Reactions: In some cases, solvent-free reactions can proceed without a catalyst. The synthesis of bis(indolyl)methanes has been accomplished under solvent-free conditions using silica-supported chloroacetic acid as a reusable catalyst. researchgate.net

Atom-Economical and Sustainable Synthetic Protocols

Atom Economy:

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste.

The Friedel-Crafts acylation, while a powerful tool, can have poor atom economy due to the use of stoichiometric amounts of the Lewis acid catalyst. However, methods that utilize catalytic amounts of a promoter, such as the boron trifluoride-catalyzed synthesis of benzophenone derivatives, have a higher atom economy as the main byproduct is water. google.com

Sustainable Protocols:

Sustainable synthetic protocols aim to use renewable feedstocks, reduce energy consumption, and employ catalysts that are recyclable and non-toxic.

Renewable Feedstocks: While not directly applicable to this compound from the provided results, the use of renewable starting materials, such as those derived from biomass, is a key aspect of sustainable chemistry. imist.ma

Catalyst Recycling: The use of heterogeneous catalysts, such as the phosphotungstic acid encapsulated in a MOF, allows for easy separation and recycling of the catalyst, reducing waste and cost. nih.gov Silica-supported catalysts also offer the advantage of reusability. researchgate.net

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient. imist.ma Many of the green chemistry approaches, such as "on-water" synthesis and some organocatalytic methods, can be conducted under mild conditions. rsc.orgchemistryviews.org

Data Tables

Table 1: Comparison of Catalytic Methods for Diaryl Ketone Synthesis

| Catalytic Method | Catalyst | Key Advantages | Reference |

| Friedel-Crafts Acylation | AlCl₃ | Well-established, high yields | sigmaaldrich.commasterorganicchemistry.com |

| Boron Trifluoride Catalysis | BF₃·OEt₂ | Solvent-free, high atom economy | google.com |

| Palladium Catalysis | Pd(II) | "On-water" synthesis, mild conditions | rsc.org |

| Iron Catalysis | Fe(PMe₃)₄ | Use of less toxic metal | rsc.org |

| Organocatalysis | Chiral Amines/Acids | Metal-free, potential for asymmetry | acs.orgrsc.org |

Fundamental Chemical Reactivity and Mechanistic Investigations of Bis 3 Methylphenyl Methanone

Carbonyl Group Transformations: Reduction, Oxidation, and Condensation Reactions

The carbonyl group is a dominant feature of Bis(3-methylphenyl)methanone, and its reactivity is central to many transformations.

Reduction: The carbonyl group of diaryl ketones is readily reduced to a secondary alcohol. For this compound, this transformation yields bis(3-methylphenyl)methanol. This reduction can be accomplished using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Vapor-phase transfer hydrogenation using secondary alcohols like 2-propanol in the presence of a magnesium oxide catalyst has also been shown to be effective for reducing substituted benzophenones to the corresponding benzhydrols. mdpi.com

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydride Reduction | 1. NaBH₄ or LiAlH₄ 2. H₂O or H₃O⁺ workup | Bis(3-methylphenyl)methanol | |

| Transfer Hydrogenation | 2-Propanol, MgO catalyst, Heat | Bis(3-methylphenyl)methanol | mdpi.com |

Oxidation: The ketone functional group is generally resistant to oxidation, as this would necessitate the cleavage of a carbon-carbon bond. Therefore, under typical oxidizing conditions, the carbonyl moiety of this compound remains intact. Instead, oxidation reactions preferentially target the more susceptible methyl groups on the aromatic rings, as discussed in the following section.

Condensation Reactions: The carbonyl carbon of this compound is electrophilic and can react with various nucleophiles in condensation reactions. A notable example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime, specifically this compound oxime. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. Similarly, ketones can undergo acid-catalyzed condensation with electron-rich aromatic compounds like indole (B1671886). In a reaction catalyzed by RuCl₃·3H₂O, this compound can react with two equivalents of indole to produce 3,3'-bis-indolyl-(3-methylphenyl)methane. cdnsciencepub.com

Reactivity of Aromatic Methyl Groups and Their Functionalization

The two methyl groups of this compound, being in a benzylic position, exhibit enhanced reactivity and are prime sites for functionalization.

Oxidation: The most common reaction involving the benzylic methyl groups is their oxidation to carboxylic acids. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, can convert one or both methyl groups into carboxyl groups. jcsp.org.pk For instance, the oxidation of 3,5-dimethylbenzophenone with CrO₃ in acetic acid has been explored as a route to benzophenone-3,5-dicarboxylic acid. wm.edu A similar transformation of this compound would yield 3-(3-carboxybenzoyl)benzoic acid or benzophenone-3,3'-dicarboxylic acid upon complete oxidation of both methyl groups. Photooxidation of certain methylbenzophenones in the presence of air has also been shown to yield the corresponding carboxylic acids. lehigh.edu

| Reagent(s) | Major Product(s) | Reference |

|---|---|---|

| KMnO₄ or CrO₃ / H₂SO₄ (excess) | Benzophenone-3,3'-dicarboxylic acid | wm.edu |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moieties

The reactivity of the two phenyl rings towards substitution is influenced by the electronic effects of both the methyl group and the carbonyl group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. youtube.com In this compound, each ring has an activating, ortho,para-directing methyl group and a deactivating, meta-directing benzoyl group. libretexts.orglibretexts.org

The methyl group (-CH₃) is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

The carbonyl group (-CO-Ar) is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta (positions 2, 4, and 6) positions relative to its point of attachment.

Crucially, the directing effects of these two groups are reinforcing; they both direct substitution to the same positions (2, 4, and 6). The net effect is that the phenyl rings are less reactive than toluene (B28343) but more reactive than benzophenone (B1666685). Substitution is strongly favored at the positions ortho or para to the methyl group, with the position least affected by steric hindrance often being preferred. For example, in nitration reactions using a mixture of nitric and sulfuric acid, the primary products would be 2-nitro-3,3'-dimethylbenzophenone and 4-nitro-3,3'-dimethylbenzophenone. cdnsciencepub.comsavemyexams.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups on the aromatic ring. This compound does not meet these criteria. The carbonyl group is only moderately deactivating, and there is no inherent leaving group. Therefore, the compound is not susceptible to NAS under standard conditions. For such a reaction to occur, a leaving group would need to be installed on the ring first, for example, through a prior electrophilic halogenation reaction.

Photochemical and Thermal Decomposition Pathways

Photochemical Pathways: The photochemistry of benzophenones is well-studied. Upon absorption of UV light, benzophenone is excited to a singlet state, which rapidly undergoes intersystem crossing to a triplet state. core.ac.uk This triplet state has radical character and can abstract hydrogen atoms from suitable donors. core.ac.uk For example, irradiation in isopropyl alcohol can lead to photoreduction and the formation of a pinacol (B44631) (a 1,2-diol). core.ac.uk

However, studies on methyl-substituted benzophenones have shown that substitution patterns significantly influence reactivity. In one study, 3,3'-dimethylbenzophenone was found to be photostable when irradiated in the solid state, whereas the 4,4'-dimethyl isomer reacted to form a dimeric product via intermolecular hydrogen abstraction from a methyl group. capes.gov.br This suggests that crystal packing and the specific orientation of molecules in the solid state play a critical role. In solution, intramolecular photoredox reactions have been observed for some meta-substituted benzophenones, leading to oxidation of a benzylic group and reduction of the ketone. nih.gov

Thermal Decomposition: Diaryl ketones are generally thermally stable compounds. Thermal degradation of related aromatic pinacols (the products of photoreduction) proceeds via homolytic cleavage of the central C-C bond to regenerate the diaryl ketone and the corresponding diaryl carbinol. akjournals.comakjournals.comresearchgate.net This indicates the high thermal stability of the ketone structure itself. Significant thermal decomposition of this compound would only be expected at very high temperatures, likely proceeding through non-selective homolytic cleavage pathways.

Role as a Reagent or Ligand in Advanced Organic Transformations

Role as a Reagent: A primary application of benzophenone and its derivatives is as a photoinitiator for free-radical polymerization. smolecule.comgoogle.com Upon UV irradiation, the triplet state of the ketone can abstract a hydrogen atom from a synergist molecule (like an amine) or a monomer, generating free radicals that initiate the polymerization chain reaction. nih.gov this compound, sharing the core benzophenone chromophore, is expected to function effectively in this capacity for applications in UV-curable coatings, inks, and adhesives.

Role as a Ligand: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers to form coordination complexes. alfa-chemistry.com While simple ketones are weak ligands, the coordination can be enhanced within a chelating ligand structure. For instance, diphosphine-ketone ligands have been shown to coordinate to nickel centers, where the ketone binds to the metal upon reduction to a lower oxidation state (e.g., Ni(I) or Ni(0)). researchgate.net This demonstrates the potential for the carbonyl group of this compound to participate in organometallic chemistry, acting as a ligand in catalytic systems.

Advanced Spectroscopic Characterization and Structural Analysis of Bis 3 Methylphenyl Methanone Systems

High-Resolution Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for the unambiguous structural determination and conformational analysis of bis(3-methylphenyl)methanone. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for a precise mapping of the molecular framework.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

| Aromatic Protons | 7.2 - 7.8 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~21 |

| Aromatic Carbons | 125 - 140 |

| Carbonyl Carbon (C=O) | ~196 |

Isotopic labeling is a sophisticated NMR technique that involves the incorporation of stable isotopes, such as ¹³C or ¹⁵N, into a molecule to aid in the definitive assignment of NMR signals, particularly in complex spectra where signal overlap may occur. This method is also invaluable for elucidating reaction mechanisms and understanding metabolic pathways.

For this compound, selective ¹³C labeling of the carbonyl carbon or the methyl groups would provide an unambiguous assignment of their respective signals in the ¹³C NMR spectrum. Similarly, deuteration of specific aromatic positions could simplify the ¹H NMR spectrum and aid in the assignment of the aromatic protons. While specific isotopic labeling studies on bis(3--methylphenyl)methanone have not been detailed in the available literature, the principles of this technique are broadly applicable for the structural elucidation of organic molecules.

The three-dimensional arrangement of the two 3-methylphenyl rings relative to the central carbonyl group in this compound is a key determinant of its physical and chemical properties. NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data and coupling constants, can provide profound insights into the preferred conformations of the molecule in solution.

Diaryl ketones, such as this compound, are known to adopt a non-planar conformation to minimize steric hindrance between the aromatic rings. The torsion angles between the plane of each aromatic ring and the plane of the carbonyl group are crucial conformational parameters. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, which can then be used to build a three-dimensional model of the predominant conformation. For instance, NOE correlations between the protons of one aromatic ring and the protons of the other would indicate a close spatial arrangement, providing clues about the relative orientation of the rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

The vibrational spectrum of this compound is characterized by a number of distinct absorption bands corresponding to specific vibrational modes of its constituent functional groups.

Key FT-IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O Stretch | 1650 - 1670 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium | Medium |

| C-H Bend (Methyl) | 1375 - 1450 | Medium | Medium |

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. In the Raman spectrum, the aromatic C=C stretching vibrations are often the most intense signals.

A detailed vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a more complete assignment of the observed spectral bands to specific atomic motions within the molecule.

Vibrational spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, for example, through a Friedel-Crafts acylation reaction, in situ FT-IR or Raman spectroscopy could be employed to follow the consumption of reactants and the formation of the product. By monitoring the appearance of the characteristic carbonyl stretching band of the product and the disappearance of the vibrational bands associated with the starting materials, the reaction kinetics and mechanism can be investigated. This real-time analysis allows for precise control over reaction conditions and optimization of the synthetic process.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

High-resolution mass spectrometry is an indispensable analytical technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₄O), the expected exact mass of the molecular ion [M]⁺• would be approximately 210.1045 m/z. HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, leading to the formation of various daughter ions. The analysis of these fragment ions provides a roadmap to the molecule's structure.

Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - CH₃]⁺ | Loss of a methyl radical | 195 |

| [M - C₇H₇]⁺ | Loss of a tolyl radical | 119 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

| [C₆H₅CO]⁺ | Benzoyl cation (from rearrangement) | 105 |

The most common fragmentation pathway for diaryl ketones involves the cleavage of the bond between the carbonyl carbon and one of the aromatic rings, leading to the formation of an aroylium ion. In the case of this compound, this would result in a tolyl cation and a 3-methylbenzoyl cation. The relative abundance of these fragment ions in the mass spectrum provides further confirmation of the compound's identity and structure.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

While a specific, publicly available crystal structure for this compound (3,3'-dimethylbenzophenone) was not identified in the Cambridge Structural Database (CSD), extensive research has been conducted on its structural isomer, 4,4'-dimethylbenzophenone (B146755). The structural principles and phenomena observed for the 4,4'- isomer are highly relevant and serve as an excellent proxy for understanding the solid-state characteristics of this compound. The key conformational feature of benzophenone (B1666685) derivatives is the twist of the two aryl rings relative to the central carbonyl plane, which arises from a balance between conjugative effects (favoring planarity) and steric hindrance between the rings.

Studies on substituted benzophenones reveal that the dihedral angle between the phenyl rings is sensitive to both the electronic and steric nature of the substituents and the forces involved in crystal packing. nih.gov For instance, analysis of various benzophenone structures shows a wide range of twist angles, indicating conformational flexibility.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. These interactions, though individually weak, collectively dictate the physical properties of the material. In this compound, the primary interactions expected to direct the crystal packing are:

Van der Waals Forces: These dispersion forces are often the dominant stabilizing interactions in non-polar aromatic molecules and play a crucial role in the packing of benzophenone derivatives. researchgate.net

C-H···O Interactions: The carbonyl oxygen is a hydrogen bond acceptor, and it can form weak hydrogen bonds with the methyl and aromatic C-H groups of neighboring molecules. These interactions often form synthons that guide the assembly into specific packing motifs.

π···π Stacking Interactions: The aromatic phenyl rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings overlap. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the packing density and stability.

The analysis of different polymorphic forms of related compounds, such as 4,4'-dimethylbenzophenone, demonstrates how subtle shifts in the balance of these weak interactions can lead to entirely different crystal packing arrangements. researchgate.netias.ac.in Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify the relative contributions of these different intermolecular contacts within a crystal structure. ias.ac.in

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is particularly prevalent in flexible molecules like substituted benzophenones, where different conformations or packing arrangements can have similar lattice energies. nih.gov The existence of multiple polymorphic forms can significantly impact a material's physical properties, including its melting point, solubility, and mechanical behavior.

A notable example is 4,4'-dimethylbenzophenone, a structural isomer of the title compound, which is known to exhibit at least three polymorphic forms (trimorphs). nih.govresearchgate.net These polymorphs differ in their crystal systems and space groups, arising from different packing arrangements of the molecules. researchgate.net The small energy differences between these forms, often within a few kilocalories per mole, highlight the subtle energetic landscape of crystallization for this class of compounds. nih.gov Given this prevalence, it is highly probable that this compound could also exhibit polymorphism under different crystallization conditions.

| Polymorph | Crystal System | Space Group | CSD Refcode |

|---|---|---|---|

| A | Trigonal | P3₂21 | FEVMUO |

| B | Orthorhombic | P2₁2₁2₁ | FEVMUO01 |

| C | Monoclinic | P2₁/c | FEVMUO02 |

Co-crystallization is a technique in crystal engineering where a target molecule (like this compound) is crystallized with a second, different molecule (a "coformer") in a definite stoichiometric ratio. google.comnih.gov These multi-component crystals are held together by non-covalent interactions, primarily hydrogen bonding. Benzophenone and its derivatives are known to be effective co-crystal formers. researchgate.net This strategy can be employed to modify the physicochemical properties of the parent compound, such as solubility or thermal stability, without altering its covalent structure. csmres.co.uk

Photoelectron Spectroscopy (PES) for Electronic Band Structure and Interface Characterization

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. Gas-phase PES provides direct information about the energies of molecular orbitals.

For benzophenone and its derivatives, the outer valence electronic structure is characterized by the interaction between the carbonyl group (C=O) and the two adjacent aromatic rings. csu.edu.au The highest occupied molecular orbitals (HOMOs) are typically composed of contributions from the π-orbitals of the phenyl rings and the non-bonding lone-pair (n) orbital on the carbonyl oxygen atom. scialert.net

In the case of this compound, the electronic structure would be modulated by the methyl substituents. The key features are:

π-Orbitals: The two phenyl rings contribute a set of π-orbitals. The degeneracy of some of these orbitals is lifted due to the molecule's C₂ symmetry.

n-Orbital: The oxygen atom possesses a non-bonding orbital (n) that is largely localized on the carbonyl group and lies in the plane of the C=O bond.

Electronic Transitions: The lowest energy electronic transition in benzophenones is typically the n→π* transition, which is formally forbidden but observed with weak intensity. scialert.net This is followed by more intense π→π* transitions at higher energies. The methyl groups, being weakly electron-donating, would be expected to slightly raise the energy of the π-orbitals, potentially causing a small shift in the absorption bands compared to unsubstituted benzophenone. core.ac.uk

| Orbital/Transition | Description | Influence of Methyl Groups |

|---|---|---|

| n (non-bonding) | Localized on the carbonyl oxygen; highest or near-highest occupied molecular orbital (HOMO). | Minor inductive effect. |

| π (pi) | Delocalized across the two phenyl rings; contribute to the HOMO and lower-lying orbitals. | Weakly electron-donating, raises the energy of the π-orbitals. |

| n→π | Lowest energy electronic transition, from the oxygen lone pair to the antibonding π system. | Substituent effects can shift the transition energy. |

| π→π* | Higher energy electronic transitions within the aromatic system. | Substituent effects can shift the transition energy and intensity. |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules.

A remarkable feature of the benzophenone system is its ability to exhibit chiroptical activity even when the molecule itself is achiral. Research has shown that achiral benzophenone can crystallize in a chiral (enantiomorphic) space group, P2₁2₁2₁. elsevierpure.com In such a crystal, all molecules adopt a helical, non-superimposable conformation of the same handedness. This collective chirality of the crystal lattice gives rise to a strong solid-state CD signal, demonstrating that chirality can be a supramolecular phenomenon. researchgate.netelsevierpure.com

Furthermore, chiroptical properties can be induced in achiral benzophenone derivatives in several ways:

Chiral Solvents: Dissolving an achiral benzophenone in a chiral solvent can induce a weak CD signal through intermolecular interactions. acs.org

Chiral Derivatization: The synthesis of chiral derivatives of this compound, for instance, by incorporating enantiopure substituents or by creating a chiral center elsewhere in the molecule, would result in compounds that are inherently chiroptically active and would exhibit a characteristic CD spectrum in solution.

Host-Guest Assemblies: Incorporating the benzophenone unit into a chiral host-guest assembly can induce a strong CD signal. utexas.edu The defined spatial arrangement within the chiral pocket of the host forces a specific conformation on the guest, leading to a measurable chiroptical response.

These studies open avenues for developing chiral sensors and materials based on the benzophenone scaffold, where the strong chromophore of the ketone can report on chiral recognition events. utexas.edu

Computational Chemistry and Theoretical Modelling of Bis 3 Methylphenyl Methanone Systems

Density Functional Theory (DFT) for Ground State Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com It is extensively used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For Bis(3-methylphenyl)methanone, DFT calculations, typically employing hybrid functionals like B3LYP in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)), are used to predict its stable conformation and electronic characteristics. dergipark.org.trcore.ac.ukresearchgate.net

The first step in a computational study is typically a geometry optimization, where DFT is used to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. core.ac.uk For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the two 3-methylphenyl rings and the central carbonyl group. The optimized geometry is confirmed to be a true energy minimum on the potential energy surface by performing a harmonic vibrational frequency calculation; the absence of imaginary frequencies indicates a stable structure. core.ac.uk

The calculated geometric parameters can be compared with experimental data from X-ray crystallography, with deviations typically being minimal, thus validating the computational model. dergipark.org.trcore.ac.uk

Table 1: Representative Calculated Geometric Parameters for this compound (Note: These values are illustrative, based on typical DFT calculations for similar aromatic ketones.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| C-C (carbonyl-phenyl) | ~1.49 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | Phenyl-C-Phenyl | ~122° |

| O=C-Phenyl | ~119° |

Calculated vibrational frequencies correspond to the molecule's infrared (IR) and Raman spectra. Due to the harmonic approximation and basis set limitations, raw calculated frequencies are often systematically higher than experimental values. nih.gov To improve accuracy, they are commonly scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)). nih.govahievran.edu.tr The analysis of these frequencies allows for the assignment of specific vibrational modes, such as C=O stretching, aromatic C-H stretching, and methyl group deformations. nih.govmdpi.com

Table 2: Representative Calculated Vibrational Frequencies for this compound (Note: These are illustrative values based on typical DFT calculations.)

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3070 | Medium-Weak |

| Methyl C-H Stretch | 2920 - 2980 | Medium |

| Carbonyl (C=O) Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Strong-Medium |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.netnih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be delocalized across the π-systems of the two methylphenyl rings, while the LUMO is likely centered on the carbonyl group and adjacent phenyl carbons, characteristic of a π-π* transition. Analysis of the spatial distribution of these orbitals helps to predict how the molecule will interact with other chemical species. researchgate.net

Table 3: Representative FMO Properties for this compound (Note: Values are illustrative.)

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. rsc.orgiucr.org The MEP surface illustrates the electrostatic potential experienced by a positive test charge, with different colors representing regions of varying electron density. researchgate.net

Red/Yellow regions indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack. For this compound, this region is expected to be concentrated around the electronegative oxygen atom of the carbonyl group. iucr.org

Blue regions indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack. These are typically found around the hydrogen atoms. iucr.org

In addition to MEP maps, charge analysis methods like Mulliken Population Analysis or Natural Population Analysis (NPA) provide quantitative values for the partial atomic charges on each atom in the molecule, offering a more detailed picture of the charge distribution. dergipark.org.trresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orguci.edursc.org TD-DFT can predict the energies of electronic transitions, which are fundamental to understanding a molecule's interaction with light, including its absorption and emission properties. faccts.de

TD-DFT calculations can simulate the UV-Visible absorption spectrum of this compound by calculating the vertical excitation energies from the ground state to various excited states. mdpi.comeurjchem.com The results include the excitation wavelength (λ) and the corresponding oscillator strength (f), which is a measure of the transition's probability or intensity. rsc.org These theoretical spectra can be compared directly with experimental measurements. mdpi.com To account for environmental influences, calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), which can reveal solvatochromic shifts (changes in absorption/emission wavelengths in different solvents). eurjchem.comekb.eg

Similarly, by optimizing the geometry of the first excited state (S1), one can calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov

Table 4: Representative TD-DFT Results for Electronic Transitions of this compound (Note: Values are illustrative and typically calculated in a solvent like ethanol (B145695) using a functional like CAM-B3LYP.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340 nm | ~0.01 | n → π* |

| S₀ → S₂ | ~295 nm | ~0.45 | π → π* |

A molecule's photophysical behavior is governed by the nature of its singlet (S) and triplet (T) excited states. TD-DFT is used to calculate the energies of both singlet and triplet states. researchgate.netnorthwestern.edu Upon absorption of a photon, the molecule is typically promoted to a singlet excited state (e.g., S1). From here, it can relax back to the ground state (S0) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (e.g., T1). acs.org

The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) is a crucial parameter. A small ΔE_ST can facilitate efficient ISC. Relaxation from the T1 state to the S0 ground state results in phosphorescence, which occurs at a longer wavelength and has a much longer lifetime than fluorescence. Characterizing these states is essential for applications in areas like photochemistry and materials science, where triplet states often play a key role. northwestern.eduacs.org

Ab Initio and Semi-Empirical Methods for Electronic Correlation Effects

The study of electronic correlation—the interaction between electrons in a chemical system—is fundamental to accurately predicting molecular properties. For a molecule like this compound, computational methods are indispensable for capturing these effects. These methods are broadly categorized into ab initio and semi-empirical approaches, which differ in their theoretical rigor and computational expense.

Ab initio (from first principles) methods solve the electronic Schrödinger equation without experimental parameters, relying only on fundamental physical constants. worktribe.com The Hartree-Fock (HF) method is a foundational ab initio approach, but it approximates electron-electron repulsion by considering each electron in the average field of all others, thereby neglecting electron correlation. Methods that build upon HF to include correlation are essential for quantitative accuracy. These include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which provide a more sophisticated treatment of electron correlation. nist.gov For complex electronic structures, such as those in excited states or radicals, multireference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed to account for both static and dynamic correlation. acs.org Density Functional Theory (DFT) is another widely used method that incorporates electron correlation through an exchange-correlation functional, offering a balance between accuracy and computational cost that makes it suitable for medium to large molecules like substituted benzophenones. iaea.orgresearchgate.net

Semi-empirical methods, in contrast, simplify the complex calculations of Hartree-Fock theory by omitting or approximating certain integrals and introducing parameters derived from experimental data. uni-muenchen.dewikipedia.orgwustl.edu This parameterization implicitly includes some electron correlation effects, making these methods significantly faster than ab initio calculations and suitable for very large molecular systems. wikipedia.org Prominent semi-empirical methods include those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, such as MNDO, AM1, and PM3. uni-muenchen.dedtic.mil These methods are parameterized to reproduce experimental data like heats of formation and molecular geometries. wikipedia.orgdtic.mil While their results can be less accurate if the molecule under study differs significantly from the parameterization set, they are invaluable for initial explorations and large-scale screening. wikipedia.org

The choice between these methods for studying this compound depends on the research question. DFT could be used to establish relationships between calculated electronic properties (like LUMO energies) and experimental observations (like reduction potentials), providing insight into the electronic effects of the methyl substituents. iaea.org High-level ab initio methods like G3MP2 and G4 could be used to obtain highly accurate gas-phase enthalpies of formation. nih.gov

Table 1: Comparison of Computational Methods for Electronic Structure Analysis

| Method Type | Method Examples | Treatment of Electron Correlation | Computational Cost | Typical Application for this compound |

|---|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Neglected (mean-field approximation) | Moderate | Initial geometry optimization, baseline energy. |

| MP2, CCSD | Included via perturbation theory or cluster expansion | High to Very High | Highly accurate energy and property calculations. | |

| DFT (e.g., B3LYP) | Included via exchange-correlation functional | Moderate to High | Geometry optimization, vibrational frequencies, electronic properties. iaea.orgresearchgate.net | |

| Semi-Empirical | MNDO, AM1, PM3 | Implicitly included via parameterization wikipedia.org | Low | Rapid screening of conformations, analysis of large systems. uni-muenchen.de |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

The exploration of conformational space via MD is crucial because a molecule's conformation affects its chemical reactivity and biological activity. mun.ca For this compound, the dihedral angles between the phenyl rings and the carbonyl plane are key degrees of freedom. MD simulations can sample the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them. eu-softcomp.net Enhanced sampling techniques, such as replica-exchange molecular dynamics, can be used to overcome energy barriers more efficiently and ensure a thorough exploration of the conformational landscape. mun.ca

Furthermore, MD simulations are exceptionally well-suited to investigate solvent effects. nih.gov The behavior of a molecule can change dramatically in different chemical environments due to interactions like hydrogen bonding or dipole-dipole interactions. solubilityofthings.comresearchgate.net By explicitly including solvent molecules (e.g., water, toluene (B28343), or dimethylformamide) in the simulation box, one can model how the solvent influences the conformational preferences and dynamics of this compound. iaea.orgnih.gov For instance, simulations can reveal how polar versus nonpolar solvents stabilize or destabilize certain conformations, which in turn affects properties like solubility and reactivity. nih.govnih.gov The accuracy of these simulations depends heavily on the quality of the force field—a set of parameters that defines the potential energy of the system. nih.govrsc.org Force fields like GAFF, CHARMM, and OPLS are commonly used for organic molecules and generally reproduce molecular and crystal structures well. rsc.org

Table 2: Typical Parameters for an MD Simulation of this compound in a Solvent

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA | Defines the potential energy function for all atoms and interactions in the system. rsc.org |

| Solvent Model | TIP3P (for water), Explicit Toluene | Represents the solvent environment around the solute molecule. nih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature, volume, and pressure. |

| Temperature | 298 K (Room Temperature) | Sets the kinetic energy of the system. |

| Pressure | 1 atm | Maintains constant pressure, relevant for density calculations. |

| Time Step | 1-2 fs | The interval between successive steps in the integration of equations of motion. masterorganicchemistry.com |

| Simulation Length | 100 ns - 1 µs | The total duration of the simulation, determining the extent of conformational sampling. mdpi.com |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by eliminating surface effects. |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis

To gain a deeper understanding of the bonding and interactions within this compound, advanced computational analysis methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are employed. These techniques analyze the electron density (ρ), a fundamental quantum mechanical observable, to reveal the nature of chemical interactions.

QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. acs.org Within this framework, a chemical bond is associated with a bond path—a line of maximum electron density linking two atomic nuclei. scispace.com At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density provide quantitative information about the interaction. acs.orgscispace.com For example, the value of the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (e.g., ionic bonds, hydrogen bonds, and van der Waals forces). scispace.comnih.gov This analysis could be used to characterize the C-C and C=O covalent bonds within this compound, as well as potential weak intramolecular interactions, such as C-H···O or C-H···π contacts, that influence its preferred conformation.

The Noncovalent Interaction (NCI) plot is a more recent technique designed specifically to visualize and identify noncovalent interactions in real space. researchgate.netscispace.com It is based on the reduced density gradient (RDG), a dimensionless quantity derived from the electron density and its first derivative. chemtools.orgjussieu.fr The NCI method plots the RDG against the electron density, which reveals characteristic spikes in low-density, low-gradient regions that signify noncovalent interactions. chemtools.org These interactions are then visualized as isosurfaces in 3D space. The isosurfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). scispace.comchemtools.org For this compound, NCI plots would be invaluable for visualizing the steric hindrance between the two methyl-substituted phenyl rings and identifying any stabilizing intramolecular noncovalent contacts.

Table 3: Typical QTAIM Topological Parameters at Bond Critical Points (BCPs)

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interpretation |

|---|---|---|---|

| Covalent (e.g., C=O) | High (> 0.20) | Negative | Shared-shell interaction; charge concentration along the bond path. jussieu.fr |

| Hydrogen Bond (e.g., C-H···O) | Low (0.002 - 0.04) | Positive | Closed-shell interaction; charge depletion at the BCP. scispace.com |

| Van der Waals (e.g., C-H···π) | Very Low (< 0.01) | Positive | Weak closed-shell interaction. jussieu.fr |

| Steric Repulsion | Very Low | Positive | Repulsive interaction characterized by steric clashes. researchgate.net |

Reaction Mechanism Investigations via Transition State Theory

Understanding the chemical reactions that form or consume this compound requires detailed investigation of the reaction mechanisms, including the identification of transient intermediates and high-energy transition states. Transition State Theory (TST) provides a theoretical framework for this purpose, connecting the rate of a reaction to the properties of the transition state—the highest energy point on the minimum energy path between reactants and products. solubilityofthings.com

Computational chemistry is used to map out the potential energy surface of a reaction. By locating the stationary points (reactants, products, intermediates) and, crucially, the first-order saddle points corresponding to transition states (TS), a complete reaction pathway can be elucidated. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. solubilityofthings.commasterorganicchemistry.com For the synthesis of this compound, which could be formed via a Friedel-Crafts acylation or palladium-catalyzed coupling reactions, computational methods can be used to compare different potential pathways. For example, DFT calculations can model the step-by-step mechanism, including the formation of key intermediates and the structure of the associated transition states. researchgate.net

For instance, in a hypothetical synthesis step, calculations would first optimize the geometries of the reactant molecules. Then, a search for the transition state structure connecting them to the product would be performed. The nature of the TS is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. masterorganicchemistry.com This level of detailed mechanistic insight is critical for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity. Studies on related benzophenones have shown that such computational approaches can successfully model reaction mechanisms and predict outcomes. iaea.org

Table 4: Illustrative Calculated Energies for a Reaction Step Involving this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | DFT/B3LYP/6-31G(d) | 0.0 | Starting materials of the reaction step. |

| Transition State (TS) | DFT/B3LYP/6-31G(d) | +21.5 | The highest energy point on the reaction path; determines the activation energy. solubilityofthings.com |

| Intermediate | DFT/B3LYP/6-31G(d) | -5.2 | A short-lived, stable species formed along the reaction pathway. |

| Products | DFT/B3LYP/6-31G(d) | -15.8 | The final products of the reaction step. |

Detailed Photophysical and Photochemical Investigations of Bis 3 Methylphenyl Methanone

Electronic Absorption and Emission Spectroscopic Characterization

The electronic absorption and emission spectra of aromatic ketones like Bis(3-methylphenyl)methanone are governed by the transitions involving their carbonyl and aromatic moieties. These spectra are sensitive to the surrounding environment, providing insights into the molecule's electronic structure and its interactions with the medium.

Spectroscopic Signatures in Various Environments (e.g., solution, solid-state, thin films)

The electronic absorption spectrum of a compound like this compound in solution is expected to exhibit characteristic bands in the ultraviolet (UV) region. These bands typically correspond to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl group. The polarity of the solvent can influence the position and intensity of these absorption bands. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift.

In the solid state, such as in microcrystalline form or as a thin film, the absorption and emission spectra can be significantly different from those in solution. These differences arise from intermolecular interactions, aggregation effects, and the rigidity of the environment. In a solid matrix, such as a polymer film, the local environment can be controlled, which in turn influences the photophysical properties. For example, the rigidity of a polymer matrix can suppress non-radiative decay pathways, potentially leading to enhanced fluorescence.

Quantum Yield Determinations for Fluorescence and Phosphorescence

The fluorescence quantum yield (Φf) and phosphorescence quantum yield (Φp) are crucial parameters that quantify the efficiency of these radiative decay processes. These yields are determined by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.

For aromatic ketones, intersystem crossing from the first excited singlet state (S1) to the triplet state (T1) is often an efficient process. Consequently, the fluorescence quantum yield is typically low, while the phosphorescence quantum yield can be significant, especially at low temperatures where non-radiative decay of the triplet state is minimized. The determination of these quantum yields provides valuable information about the competition between radiative and non-radiative decay pathways from the excited states.

Excited State Lifetime Measurements and Decay Pathway Analysis

Understanding the dynamics of the excited states, including their lifetimes and the pathways through which they decay, is fundamental to elucidating the photochemistry of a molecule.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the lifetime of the excited singlet state. montana.eduresearchgate.netlightcon.com This method involves exciting the sample with a short pulse of light and monitoring the subsequent fluorescence decay over time. montana.edu The fluorescence lifetime (τf) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value and provides information about the rate of all deactivation processes from the S1 state. For molecules like this compound, the fluorescence lifetime is expected to be in the nanosecond or even picosecond range due to efficient intersystem crossing.

Transient Absorption Spectroscopy for Intermediate Identification

Transient absorption spectroscopy is an essential tool for detecting and characterizing transient species such as triplet states and radical ions that are formed upon photoexcitation. uni-tuebingen.deresearchgate.netkyoto-u.ac.jp In this technique, a pump pulse excites the molecule, and a subsequent probe pulse measures the absorption of the transient species at different time delays. The resulting transient absorption spectrum provides a fingerprint of the intermediates, and the kinetics of their formation and decay reveal the pathways of the photochemical reactions. For an aromatic ketone, one would expect to observe the characteristic triplet-triplet absorption bands, which can provide insights into the properties and reactivity of the triplet state.

Energy Transfer and Charge Transfer Processes in this compound Systems

Excited states of molecules like this compound can participate in energy transfer and charge transfer processes, which are fundamental to many applications in materials science and photochemistry.

Energy transfer can occur from the excited ketone to an acceptor molecule if the emission spectrum of the ketone overlaps with the absorption spectrum of the acceptor. This process can proceed via two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, which is a short-range process requiring wave-function overlap.

Charge transfer processes involve the transfer of an electron from a donor to an acceptor molecule. An excited molecule can act as either an electron donor or an acceptor. For instance, the excited triplet state of an aromatic ketone can abstract a hydrogen atom or an electron from a suitable donor, initiating a photochemical reaction. The study of these processes is crucial for understanding the photocatalytic potential and the degradation pathways of the molecule.

Advanced Materials Science Applications and Device Integration of Bis 3 Methylphenyl Methanone

Organic Electronic and Optoelectronic Devices

Bis(3-methylphenyl)methanone, also known commercially as TPD, is a versatile organic molecule that has found significant utility in the realm of organic electronics and optoelectronics. Its electronic properties make it a valuable component in a variety of devices, contributing to their efficiency and performance.

Role as Hole-Transporting or Electron-Transporting Materials (HTM/ETM)

This compound is widely recognized for its excellent hole-transporting properties. mdpi.comsigmaaldrich.com It is a key component in many organic electronic devices, facilitating the movement of positive charge carriers (holes). mdpi.commdpi.com This characteristic is crucial for the efficient operation of devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comgoogle.com While it is predominantly known as a hole-transporting material (HTM), some studies have explored its potential in electron transport applications as well. rsc.orgresearchgate.net The molecular structure of TPD allows for effective charge transport, although its relatively low solubility can present challenges for certain fabrication methods. mdpi.com To address this, researchers have incorporated fluorenyl groups into TPD-like structures to enhance solubility and carrier transport. mdpi.com

Conversely, electron-transporting materials (ETMs) are responsible for the efficient movement of electrons. researchgate.net While TPD is not a primary ETM, the development of efficient ETMs is crucial for achieving balanced charge transport in OLEDs. rsc.orgresearchgate.net Materials like fluoranthene (B47539) derivatives have been investigated for their electron transport capabilities. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound (TPD) is a cornerstone material for the hole-transporting layer. mdpi.commdpi.com Its function is to efficiently transport holes from the anode to the light-emitting layer, where they recombine with electrons to generate light. google.comoptica.org The performance of an OLED is significantly influenced by the properties of the HTL. mdpi.com

For instance, an OLED device using a modified TPD structure (2M-DDF) as the HTM and an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m², a significant improvement over devices using standard TPD. mdpi.com This highlights the ongoing research to optimize HTM properties for better OLED performance. mdpi.com

Furthermore, TPD has been utilized in the development of white organic light-emitting diodes (WOLEDs). In one approach, exciplex emissions from blends involving TPD were used to generate a broad white-light spectrum. optica.org

Table 1: Performance of OLEDs with Different Hole-Transporting Materials

| Hole-Transporting Material | Emitter | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

| 2M-DDF | Alq3 | 4.78 | 21,412 | 3.8 |

| TPD | Alq3 | ~0.96 | 4,106 | - |

Data compiled from research on fluorene-based hole-transporting materials. mdpi.com

Utilization in Organic Solar Cells and Photovoltaics

The hole-transporting capabilities of this compound also make it a relevant material in the fabrication of organic solar cells (OSCs). mdpi.comgoogle.com In OSCs, the active layer absorbs light to create excitons (electron-hole pairs). google.comrsc.org The HTL then facilitates the extraction and transport of holes to the anode, contributing to the generation of photocurrent. mdpi.comaimspress.com

Distributed Feedback Lasers and Amplified Spontaneous Emission (ASE)

Beyond its role in charge transport, this compound has demonstrated potential for applications in organic solid-state lasers. mdpi.comresearchgate.net It exhibits amplified spontaneous emission (ASE), a precursor to lasing, making it a viable gain medium. mdpi.comresearchgate.net The potential of TPD for laser applications was first shown in 2002 with the observation of ASE in polystyrene films doped with TPD. mdpi.com

A significant advantage of TPD is its ability to be doped into a host matrix, such as polystyrene (PS), at very high concentrations without significant photoluminescence quenching. mdpi.com This allows for the fabrication of highly active gain media. Researchers have reported deep-blue emitting distributed feedback (DFB) lasers using TPD dispersed in polystyrene. mdpi.com

In these DFB lasers, the performance, such as the laser threshold, is influenced by factors like the concentration of TPD and the device architecture. mdpi.com For example, in one study, the laser threshold was found to decrease as the TPD concentration increased up to 20 wt%. mdpi.com

Table 2: Performance of TPD-based Distributed Feedback Lasers

| TPD Concentration (wt% in PS) | Laser Emission Wavelength (nm) | Laser Threshold (µJ/cm²) |

| 3 | ~420 | - |

| >20 | ~420 | ~180 |

Data is based on studies of DFB lasers with TPD dispersed in polystyrene. mdpi.com

Advanced Polymeric Materials and Composites

The incorporation of specific molecular units into polymer structures can lead to materials with enhanced properties and novel functionalities. This compound and its derivatives have been explored in this context for the development of advanced polymeric materials.

Incorporation into Polymer Architectures for Enhanced Properties

The properties of this compound that make it an excellent hole-transporting material in small-molecule devices can be translated into polymeric systems. By incorporating TPD-like structures into polymer chains, it is possible to create hole-transporting polymers. researchgate.net These polymers can offer advantages such as improved film-forming properties and mechanical flexibility compared to their small-molecule counterparts.

For example, polymers of N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine have been synthesized and their hole-transporting behavior has been studied in phosphorescent polymer light-emitting diodes (PLEDs). researchgate.net The hole mobility of poly-TPD has been measured to be around 1 x 10⁻⁴ cm² V⁻¹ s⁻¹, making it a suitable material for the hole transport layer in thin-film devices. researchgate.net The incorporation of TPD units into polymer architectures is a strategy to combine the desirable electronic properties of the molecule with the processing advantages of polymers. researchgate.netresearchgate.net

Photoinitiator in Photopolymerization Processes

This compound, also known as 3,3'-dimethylbenzophenone, functions as a photoinitiator, a molecule that generates reactive species to initiate polymerization upon exposure to light. This characteristic makes it valuable in various photopolymerization applications, including 3D printing and the curing of coatings. smolecule.com The process begins when the photoinitiator absorbs light of a suitable wavelength, leading to its excitation. In this excited state, it can undergo a photoinduced electron transfer with a co-initiator, such as an iodonium (B1229267) salt, to produce radicals. mdpi.com These generated radicals are capable of initiating the free-radical polymerization of monomers like acrylates. mdpi.com

The effectiveness of a photoinitiating system can be influenced by the specific structure of the photoinitiator and the presence of other components. Research into bis-chalcone derivatives, which share a ketone-based structure, has shown that linking two chalcone (B49325) moieties within a single molecule can enhance polymerization efficiency. mdpi.com Furthermore, the development of multi-component photoinitiating systems, often including a photosensitizer, an electron donor, and an electron acceptor (like an iodonium salt), has been a focus of research to improve performance under visible light. mdpi.com While many photoinitiators are designed for UV light, there is a significant effort to develop systems that are effective under safer, visible light conditions. mdpi.com

Nonlinear Optical (NLO) Materials

This compound and its derivatives are of interest in the field of nonlinear optics (NLO). Organic molecules with π-conjugated systems, often featuring donor and acceptor groups, are prime candidates for NLO materials due to their potential for large third-order optical nonlinearities. mdpi.comresearchgate.net These properties are crucial for applications such as optical switching, optical limiting, and 3D microfabrication. mdpi.com

The third-order nonlinear optical response is characterized by parameters like the nonlinear refractive index (γ), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ(3)). researchgate.net Studies on related chalcone derivatives have demonstrated significant third-order nonlinear absorption, which is valuable for optical limiting applications. researchgate.net The structure of these molecules, often a D–π–A–π–D (donor-π-acceptor-π-donor) arrangement, leads to high polarization of the delocalized electron cloud, enhancing their NLO properties. researchgate.net The Z-scan technique is a common method used to measure these nonlinear optical parameters. researchgate.net

Interactive Data Table: Nonlinear Optical Properties of Chalcone Derivatives

| Compound Family | Key Feature | Measured NLO Property | Significance |

| Chalcones | π-conjugated bridge with donor/acceptor groups | Second and third-order nonlinearities | Applications in frequency doubling and optical limiting researchgate.net |

| Bis-chalcones | D–π–A–π–D structure | Strong third-order nonlinear absorption (β) | Potential for enhanced optical limiting researchgate.net |

| Substituted Chalcones | Varied electron donor/acceptor groups | Tunable nonlinear response | Allows for modification of NLO properties for specific applications researchgate.net |

Supramolecular Assemblies and Coordination Polymers

This compound and its derivatives can serve as building blocks in the construction of supramolecular assemblies and coordination polymers. researchgate.netazom.com These complex structures are formed through non-covalent interactions and metal-coordination bonds, leading to materials with diverse architectures and functions. nih.govmdpi.com The flexibility and coordination modes of the ligands derived from this compound play a crucial role in determining the final structure and properties of the resulting assemblies. azom.com

Design of Host-Guest Recognition Systems

The principles of supramolecular chemistry allow for the design of host molecules that can selectively bind to guest molecules. core.ac.uk While direct studies on this compound in host-guest systems are not extensively detailed in the provided results, related structures are widely used. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to form inclusion complexes with various guest molecules, leading to applications in areas like drug delivery and chemical sensing. core.ac.uk The formation of these host-guest complexes can be driven by various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The shape, size, and electronic properties of both the host and guest are critical for achieving selective recognition. core.ac.uk

Self-Assembly of Metallosupramolecular Structures

The self-assembly of metal ions and organic ligands, including those derived from this compound, leads to the formation of discrete, well-defined metallosupramolecular structures such as molecular triangles, squares, and cages. nih.govrsc.orgresearchgate.net These assemblies are formed through the directional bonding of metal-ligand coordination. researchgate.net The final geometry of the structure is dictated by the coordination preference of the metal ion and the geometry of the organic ligand. For instance, the reaction of aryl-linked bis-β-diketones with copper(II) and iron(III) has been shown to produce molecular triangles and tetrahedra, respectively. rsc.org These structures can encapsulate guest molecules within their central cavities. rsc.org The dynamic nature of these assemblies allows for their potential use in molecular recognition and catalysis. researchgate.net

Metal-Organic Frameworks (MOFs) Incorporating this compound-derived Ligands

Interactive Data Table: MOF Components and Properties

| Component | Role in MOF Structure | Impact on Properties | Example Application |